

A Comparative Spectroscopic Guide for the Elucidation of 2,3,4-Trimethoxybenzaldehyde

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Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzaldehyde

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This guide provides a detailed comparative analysis of **2,3,4-Trimethoxybenzaldehyde** and its isomers, 2,4,5- and 3,4,5-Trimethoxybenzaldehyde, utilizing key spectroscopic techniques. It is designed for researchers, scientists, and drug development professionals to aid in the unambiguous structural elucidation of these compounds. The guide summarizes quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a clear distinction between the isomers based on their spectral fingerprints. Detailed experimental protocols for these analytical techniques are also provided to support the reproducibility of the presented data.

Spectroscopic Data Summary

The structural differences between the three isomers, though subtle, result in distinct spectral data that allow for their differentiation. The following tables summarize the key findings from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: ^1H NMR Spectral Data Comparison (CDCl_3 , 400 MHz)

Compound	Aldehyde Proton (δ , ppm)	Aromatic Protons (δ , ppm)	Methoxy Protons (δ , ppm)
2,3,4-Trimethoxybenzaldehyde	~10.3 (s, 1H)	~7.5 (d, J=8.8 Hz, 1H), ~6.8 (d, J=8.8 Hz, 1H)	~4.0 (s, 3H), ~3.9 (s, 3H), ~3.9 (s, 3H)
2,4,5-Trimethoxybenzaldehyde	~10.3 (s, 1H)	~7.3 (s, 1H), ~6.5 (s, 1H)	~4.0 (s, 3H), ~3.9 (s, 3H), ~3.8 (s, 3H)
3,4,5-Trimethoxybenzaldehyde	~9.8 (s, 1H)[1][2]	~7.1 (s, 2H)[1][2]	~3.9 (s, 9H)[1]

Table 2: ^{13}C NMR Spectral Data Comparison (CDCl_3 , 100 MHz)

Compound	Aldehyde Carbon (δ , ppm)	Aromatic Carbons (δ , ppm)	Methoxy Carbons (δ , ppm)
2,3,4-Trimethoxybenzaldehyde	~189.0	~158.0, ~156.0, ~142.0, ~125.0, ~120.0, ~108.0	~62.0, ~61.0, ~56.0
2,4,5-Trimethoxybenzaldehyde	~189.0	~158.0, ~155.0, ~143.0, ~115.0, ~110.0, ~97.0	~56.5, ~56.0, ~55.8
3,4,5-Trimethoxybenzaldehyde	~191.0[1]	~153.6, ~143.5, ~131.6, ~106.6[1]	~61.0, ~56.2[1]

Table 3: Key IR Absorption Frequencies (cm^{-1})

Compound	C=O Stretch (Aldehyde)	C-O Stretch (Aryl Ether)	C-H Stretch (Aromatic)
2,3,4-Trimethoxybenzaldehyde	~1680 (s)	~1270 (s), ~1100 (s)	~2940 (m), ~2840 (m)
2,4,5-Trimethoxybenzaldehyde	~1670 (s)[3]	~1215 (s), ~1030 (s) [3]	~2940 (m), ~2840 (m) [3]
3,4,5-Trimethoxybenzaldehyde	~1690 (s)	~1240 (s), ~1130 (s)	~2940 (m), ~2830 (m)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M ⁺ •) (m/z)	Key Fragment Ions (m/z)
2,3,4-Trimethoxybenzaldehyde	196[4]	181 ([M-CH ₃] ⁺), 165 ([M-OCH ₃] ⁺), 153
2,4,5-Trimethoxybenzaldehyde	196[5]	181 ([M-CH ₃] ⁺), 168, 153, 125[5]
3,4,5-Trimethoxybenzaldehyde	196[6][7]	181 ([M-CH ₃] ⁺), 168, 153, 125[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

- **^1H NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected for each sample.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds were used. Typically, 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra. The spectra were phase-corrected, and the baseline was corrected automatically. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure was applied to ensure good contact between the sample and the crystal.
- **Data Acquisition:** The IR spectrum was recorded on an FTIR spectrometer over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

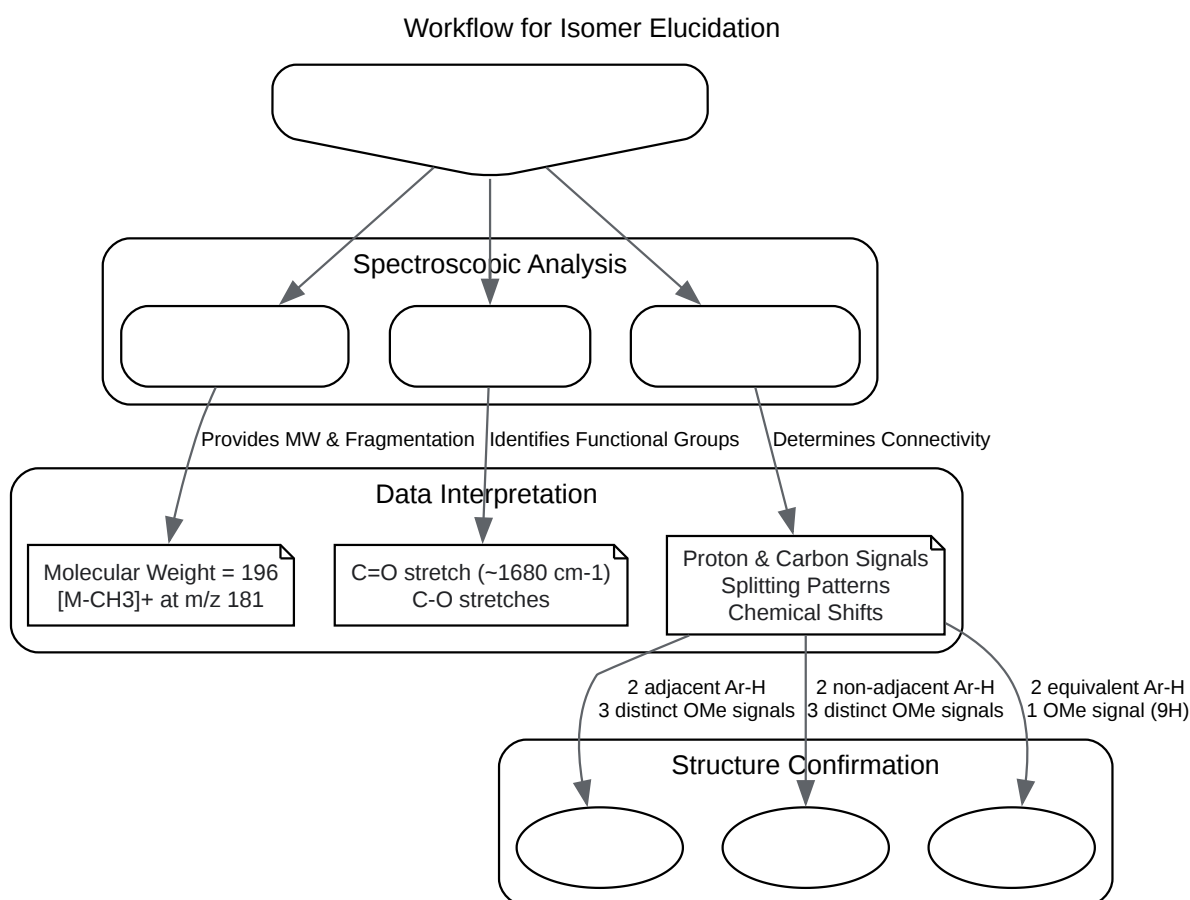
3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For GC-MS, a dilute solution of the analyte in dichloromethane was injected.
- **Ionization:** Electron Ionization (EI) was used with an electron energy of 70 eV.

- **Mass Analysis:** The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-400 amu.
- **Data Processing:** The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for identifying the correct isomer of trimethoxybenzaldehyde using the discussed spectroscopic methods.



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Caption: Logical workflow for distinguishing trimethoxybenzaldehyde isomers.

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